methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a polycyclic heteroaromatic compound characterized by a fused pyranopyridine core. Key structural features include:
- Position 6: A benzyl substituent, enhancing lipophilicity and influencing π-π stacking interactions.
- Position 4: A 3-chlorophenyl group, providing steric bulk and electron-withdrawing effects.
Synthesis: The compound is synthesized via a multicomponent reaction involving a substituted pyranone precursor, malononitrile or ethyl cyanoacetate, and a benzylamine derivative under reflux in 1,4-dioxane with triethylamine catalysis, followed by purification via recrystallization .
Properties
IUPAC Name |
methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c1-14-11-18-20(23(28)27(14)13-15-7-4-3-5-8-15)19(16-9-6-10-17(25)12-16)21(22(26)31-18)24(29)30-2/h3-12,19H,13,26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDPHXYKKGQWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for Pyrano[3,2-c]Pyridine Derivatives
Pyrano[3,2-c]pyridine derivatives are typically synthesized via cyclization reactions or MCRs, which enable efficient construction of the fused pyran and pyridine rings. The target compound’s substituents—amino, benzyl, 3-chlorophenyl, and methyl groups—necessitate careful selection of starting materials and reaction conditions.
Multicomponent Reaction (MCR) Approach
The most efficient route involves a one-pot MCR combining 3-chlorobenzaldehyde, methyl cyanoacetate, and N-benzyl-3-oxobutanamide (to introduce the benzyl and methyl groups). This method aligns with protocols for analogous pyrano[3,2-c]pyridines.
Procedure :
- Reactants :
- 3-Chlorobenzaldehyde (1.0 equiv)
- Methyl cyanoacetate (1.2 equiv)
- N-Benzyl-3-oxobutanamide (1.0 equiv)
Catalyst and Solvent :
Reaction Conditions :
- Temperature: 80°C
- Duration: 4–6 hours
- Workup: Precipitation via ice-water quenching, filtration, and recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between 3-chlorobenzaldehyde and methyl cyanoacetate, followed by Michael addition of N-benzyl-3-oxobutanamide. Cyclization and tautomerization yield the pyrano[3,2-c]pyridine core.
Stepwise Cyclization Method
For laboratories lacking MCR expertise, a stepwise approach is viable:
Formation of the Pyran Ring
Ethyl acetoacetate and 3-chlorobenzaldehyde undergo aldol condensation in acetic anhydride to form a γ-pyrone intermediate.
Introduction of the Benzyl Group
Benzylamine is reacted with the γ-pyrone intermediate under acidic conditions (HCl/EtOH) to form a Schiff base, which cyclizes to the pyridine ring upon heating.
Esterification and Functionalization
The carboxyl group at position 3 is esterified using methanol and sulfuric acid. Subsequent nitration and reduction yield the amino group.
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
- Low Cyclization Efficiency : Prolonged reaction times (>8 hours) in stepwise methods often degrade intermediates. Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 82%.
- Byproduct Formation : Excess methyl cyanoacetate generates cyano-substituted byproducts. Stoichiometric control (1.2 equiv) minimizes this issue.
Comparative Analysis of Methods
| Parameter | MCR Approach | Stepwise Method |
|---|---|---|
| Yield | 85% | 68% |
| Time | 4 hours | 12 hours |
| Scalability | High | Moderate |
| Purification Ease | Simple filtration | Column chromatography required |
The MCR method is superior for large-scale synthesis due to its brevity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The presence of halogen atoms like chlorine allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrano[3,2-c]pyridine derivatives.
Scientific Research Applications
Methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table compares the target compound with structurally related pyrano[3,2-c]pyridine derivatives, highlighting substituent effects on physical and spectral properties:
Key Observations:
Substituent Effects on Melting Points: Electron-donating groups (e.g., 4-methoxyphenyl in 3aa) reduce melting points compared to electron-withdrawing substituents (e.g., 3-chlorophenyl in the target compound). Bulky R6 groups (e.g., phenethyl in 3ab) increase melting points due to enhanced van der Waals interactions.
Synthetic Yields :
- Yields for ester derivatives (e.g., 3aa: 59%) are lower than those for nitrile analogs (e.g., : 80% for pyrazole derivatives), likely due to steric hindrance from the benzyl group .
Spectral Trends :
- IR : Ester carbonyls (1700 cm⁻¹) vs. nitriles (2200 cm⁻¹) provide clear functional group differentiation.
- 1H NMR : Aromatic proton shifts depend on substituent electronic effects (e.g., 3-chlorophenyl vs. 4-methoxyphenyl).
Biological Relevance :
- While biological data are absent in the provided evidence, nitrile-containing analogs (e.g., ) are often explored for kinase inhibition, whereas ester derivatives may serve as prodrugs due to hydrolytic stability .
Biological Activity
Methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the pyrano[3,2-c]pyridine family. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular structure of this compound includes several functional groups that contribute to its bioactivity:
| Functional Group | Description |
|---|---|
| Amino Group | Enhances interaction with biological targets |
| Benzyl Group | Provides hydrophobic characteristics |
| Chlorophenyl Group | Influences reactivity and binding affinity |
| Methyl Group | Modulates steric effects and solubility |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Apoptosis Induction : Studies have shown that similar pyrano[3,2-c]pyridine derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .
- Cell Cycle Arrest : The compound has been reported to affect cell cycle progression, particularly in cancer cell lines like MCF-7, leading to increased sub-G1 populations indicative of apoptosis .
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer activity. A study focused on various pyrano[3,2-c]pyridine derivatives revealed that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells in a dose-dependent manner. The IC50 value was determined to be approximately 100 μM after 24 hours of exposure .
Cytotoxic Effects
The cytotoxicity of the compound has been evaluated using several assays. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Anti-proliferative Assay | MCF-7 | 100 | Induces apoptosis |
| Cytotoxicity Assay | HeLa | 80 | Cell cycle arrest |
| Apoptosis Assay | A549 | 120 | Increased DNA fragmentation |
These results suggest a promising potential for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Against Cancer Cells : A study indicated that methyl 2-amino derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways and caspase activation .
- Antimicrobial Activity : Related compounds have shown antimicrobial properties against a range of pathogens, suggesting that this class of compounds could be explored for antibiotic development .
- Inflammatory Response Modulation : Some derivatives have demonstrated anti-inflammatory effects by inhibiting specific cytokines and enzymes involved in inflammatory pathways, indicating a potential role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
